molecular formula C10H13BrN2S B567002 5-Bromo-2-(cyclohexylthio)pyrimidine CAS No. 1242336-56-6

5-Bromo-2-(cyclohexylthio)pyrimidine

Cat. No. B567002
M. Wt: 273.192
InChI Key: LWKBPXULGUZFPU-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclohexylthio)pyrimidine is a chemical compound with the molecular formula C10H13BrN2S . It has a molecular weight of 273.2 . The IUPAC name for this compound is 5-bromo-2-(cyclohexylsulfanyl)pyrimidine .


Molecular Structure Analysis

The InChI code for 5-Bromo-2-(cyclohexylthio)pyrimidine is 1S/C10H13BrN2S/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2 . This code provides a specific description of the compound’s molecular structure.


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-2-(cyclohexylthio)pyrimidine are not detailed in the retrieved information, pyrimidine compounds in general are known to undergo various chemical reactions .


Physical And Chemical Properties Analysis

5-Bromo-2-(cyclohexylthio)pyrimidine has a molecular weight of 273.2 . Its exact mass and monoisotopic mass are 271.998260 Da .

Scientific Research Applications

  • Specific Scientific Field: Medicinal Chemistry
  • Summary of the Application: “5-Bromo-2-(cyclohexylthio)pyrimidine” has been used in the synthesis of 5-bromo-2-aryl benzimidazole derivatives, which have been evaluated as potential inhibitors of the α-glucosidase enzyme . This enzyme is a target for antidiabetic drugs, and inhibiting it can help manage postprandial hyperglycemia in people with diabetes .
  • Results or Outcomes: The synthesized compounds were evaluated for their in vitro α-glucosidase inhibitory activities. Twenty-three out of twenty-five compounds showed excellent to moderate activity, with IC50 values ranging from 12.4 to 103.2 μM . In particular, compound 17 (IC50 = 8.34 ± 0.02 μM) was found to be five-fold more active than the standard drug acarbose (IC50 = 38.25 ± 0.12 μM) .

properties

IUPAC Name

5-bromo-2-cyclohexylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2S/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKBPXULGUZFPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682448
Record name 5-Bromo-2-(cyclohexylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(cyclohexylthio)pyrimidine

CAS RN

1242336-56-6
Record name 5-Bromo-2-(cyclohexylthio)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242336-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-(cyclohexylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20682448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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